molecular formula C12H14N6O B2406385 {[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine CAS No. 2108830-23-3

{[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine

Cat. No.: B2406385
CAS No.: 2108830-23-3
M. Wt: 258.285
InChI Key: WZPAJZNVTHGGFP-UHFFFAOYSA-N
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Description

The compound {[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine is a novel small molecule of significant interest in medicinal chemistry and drug discovery, particularly in the fields of immunology and oncology. Its structure incorporates two key heterocyclic moieties: the [1,2,4]triazolo[4,3-a]pyridine scaffold and the 1,2,4-oxadiazole ring. The [1,2,4]triazolo[4,3-a]pyridine core is an underexploited chemotype that has recently been identified as a novel player in the field of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors . IDO1 is a promising target in cancer immunotherapy, as its inhibition can boost the immune response and work in synergy with other immunotherapeutic agents . Compounds based on this scaffold have demonstrated sub-micromolar potency against IDO1 with excellent metabolic stability and selectivity over other heme-containing enzymes . Furthermore, triazolopyridine derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and antidepressant effects, and can act as antagonists for various receptors . The 1,2,4-oxadiazole moiety is a privileged structure in medicinal chemistry, often used to fine-tune properties like potency, selectivity, and metabolic stability. This combination of features makes this compound a valuable candidate for researchers investigating new immunotherapeutic and oncological agents. Its potential mechanism of action likely involves binding to the active site of heme-containing enzymes like IDO1, acting as a catalytic holo-inhibitor . Researchers can utilize this compound for in vitro binding assays, enzymatic activity studies, and as a key intermediate in the synthesis of more complex therapeutic candidates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

[7-(3-propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O/c1-2-3-9-14-12(19-17-9)8-4-5-18-10(6-8)15-16-11(18)7-13/h4-6H,2-3,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPAJZNVTHGGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {[7-(3-propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes existing research findings and data related to its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC12H14N6O
Molecular Weight246.28 g/mol
LogP3.3708
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
Polar Surface Area79.906 Ų

While specific mechanisms for this compound are still under investigation, compounds with similar structures have been shown to exhibit anti-tumor activity through various pathways:

  • Inhibition of Kinases : Many triazole derivatives act as inhibitors of key kinases involved in cancer progression. For instance, compounds in the triazolo family have demonstrated inhibition of c-Met kinase at nanomolar levels .
  • Induction of Apoptosis : Studies indicate that related compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of cell cycle regulators .

Biological Activity Against Cancer Cell Lines

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. Here are some notable findings:

Cell LineIC50 (μM)Mechanism of Action
A5490.83Inhibition of c-Met kinase
MCF-70.15Induction of apoptosis
HeLa2.85Cell cycle arrest and apoptosis induction

These values suggest that the compound exhibits potent anti-cancer activity across multiple cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of triazolo derivatives similar to this compound:

  • Study on Triazolo Derivatives : A series of [1,2,4]triazolo derivatives were synthesized and tested for their antiproliferative activities against A549 and MCF-7 cells. The most promising compound exhibited an IC50 value significantly lower than traditional chemotherapeutics .
  • Mechanistic Insights : Research has shown that these compounds can affect critical signaling pathways such as ERK and AKT pathways involved in cell proliferation and survival. The modulation of these pathways leads to enhanced apoptosis and reduced tumor growth in vitro .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to {[7-(3-propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine were evaluated for their efficacy against various bacterial strains like Staphylococcus aureus and Escherichia coli. The results indicated that these compounds can inhibit bacterial growth effectively when tested using the disc diffusion method .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research involving N-Aryl oxadiazol derivatives has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that certain derivatives exhibited cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .

Agricultural Applications

Pesticidal Activity

The oxadiazole moiety in the compound has been linked to enhanced pesticidal activity. Compounds derived from oxadiazoles have been utilized to control phytopathogenic microorganisms effectively. For example, a related patent discusses the use of oxadiazole compounds for controlling agricultural pests and diseases . This highlights the potential for developing new pesticides based on the structural framework of this compound.

Biochemical Studies

Enzyme Inhibition

Studies have shown that compounds containing the triazole and oxadiazole rings can act as enzyme inhibitors. This property is particularly useful in developing drugs that target specific enzymes involved in disease pathways. For instance, research on similar compounds indicates their potential as inhibitors of various enzymes linked to metabolic disorders .

Data Tables

Application AreaKey FindingsReferences
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines
AgriculturalEffective against phytopathogenic microorganisms
Enzyme InhibitionPotential enzyme inhibitors

Case Studies

  • Antimicrobial Efficacy Study
    • A study conducted on various synthesized oxadiazole derivatives demonstrated significant antibacterial activity against common pathogens. The results showed a correlation between structural modifications and antimicrobial potency.
  • Anticancer Activity Investigation
    • In vitro tests on N-Aryl oxadiazol derivatives revealed that certain modifications led to increased cytotoxicity against breast cancer cell lines. The study emphasized the importance of structural diversity in enhancing biological activity.

Comparison with Similar Compounds

Research Findings and Implications

Bioactivity Potential: Analogous 1,2,4-thiadiazol-5-amines () exhibit macrofilaricidal activity, suggesting the target compound could be explored for antiparasitic applications .

Solubility vs. Permeability : The methylamine group may offer a better solubility-permeability balance than acetic acid or benzamide derivatives, making the target suitable for oral administration .

Metabolic Stability : Oxadiazoles are generally resistant to oxidative metabolism, but the propyl chain in the target may introduce vulnerability to CYP450-mediated oxidation .

Q & A

Q. Which in vivo toxicity models are appropriate for preclinical profiling?

  • Models :
  • Acute toxicity : OECD 423 guidelines in rodents (dose range: 50–2000 mg/kg) .
  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in bone marrow .

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